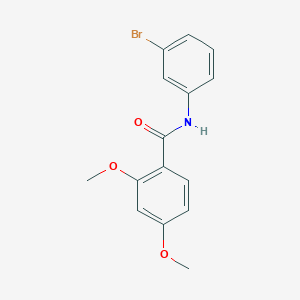

N-(3-bromophenyl)-2,4-dimethoxybenzamide

Description

N-(3-Bromophenyl)-2,4-dimethoxybenzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group attached to a 3-bromophenylamine moiety. The bromine atom at the meta position of the phenyl ring and the methoxy groups at the 2- and 4-positions of the benzamide core contribute to its unique electronic and steric properties. This compound is typically synthesized via coupling reactions between 2,4-dimethoxybenzoyl chloride and 3-bromoaniline derivatives under basic conditions . Its structural features make it a candidate for pharmaceutical and materials science research, particularly in studies involving halogen bonding, solubility modulation, and biological activity profiling.

Properties

Molecular Formula |

C15H14BrNO3 |

|---|---|

Molecular Weight |

336.18 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2,4-dimethoxybenzamide |

InChI |

InChI=1S/C15H14BrNO3/c1-19-12-6-7-13(14(9-12)20-2)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18) |

InChI Key |

HPIGANCDGIROAH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-bromophenyl)-2,4-dimethoxybenzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Effects on Electronic and Physical Properties

Key Observations :

- Methoxy Positioning : 2,4-Dimethoxy substitution (as in the target compound) creates a planar benzamide core, whereas 3,4,5-trimethoxy derivatives (e.g., ) introduce higher symmetry and solubility .

- Electron-Withdrawing Groups : The trifluoromethyl group in significantly lowers electron density on the aryl ring, altering reactivity in electrophilic substitution reactions compared to bromine .

Key Observations :

- Antiparasitic Activity: The 4-chlorophenyl analog (Compound 39) demonstrates potent activity against Trypanosoma brucei, suggesting halogenated benzamides are viable leads for antiparasitic drug development .

- Receptor Binding : Tropane-derived dimethoxybenzamides () show high affinity for dopamine receptors, indicating that methoxy positioning (2,4 vs. 2,3) fine-tunes receptor selectivity .

- Natural vs. Synthetic : Naturally occurring dimethoxybenzamides () exhibit bioactivity, but synthetic derivatives often have enhanced potency due to tailored substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.